molecular formula C10H12ClNO2 B8015225 4-Chloro-2-methyl-L-phenylalanine

4-Chloro-2-methyl-L-phenylalanine

Cat. No.: B8015225
M. Wt: 213.66 g/mol
InChI Key: HOPMBDAOMZVFGR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-L-phenylalanine: is an amino acid derivative with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a white solid at room temperature and is known for its role in various biochemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound can modulate serotonin levels in the brain, which has implications for various neurological and psychiatric conditions .

Properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPMBDAOMZVFGR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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